molecular formula C9H6BrNOS B1282757 4-Bromo-1-benzothiophene-2-carboxamide CAS No. 93103-86-7

4-Bromo-1-benzothiophene-2-carboxamide

Cat. No. B1282757
CAS RN: 93103-86-7
M. Wt: 256.12 g/mol
InChI Key: WYDAQLCCPZXSNL-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-2-carboxamide (4-BBTC) is a small molecule that has recently been studied for its potential as a therapeutic agent. 4-BBTC has been found to have a wide range of applications in scientific research, including being used as a substrate for enzyme activity, as an inhibitor of certain protein kinases, and as a substrate for drug delivery systems. In addition, 4-BBTC has been studied for its potential to modulate the activity of certain biochemical and physiological processes.

Scientific Research Applications

    Medicinal Chemistry

    • Benzofuran and benzothiophene compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many drugs due to their versatility and unique physicochemical properties .
    • A novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

    Organic Chemistry

    • Benzofuran-2-carboxamides can be synthesized through a highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .
    • For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .
    • Directing group cleavage and further diversification of the C3-arylated benzofuran products were then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .

    Pharmaceutical Chemistry

    • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

    Material Science

    • Benzofuran and benzothiophene compounds are attracting great interest in industry as well as academia due to their potential applications in material science .
    • They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
    • The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

    Synthetic Chemistry

    • Benzofuran and benzothiophene derivatives are often used in synthetic chemistry due to their unique reactivity .
    • For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

    Drug Development

    • Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
    • Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

4-bromo-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAQLCCPZXSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541560
Record name 4-Bromo-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-benzothiophene-2-carboxamide

CAS RN

93103-86-7
Record name 4-Bromo-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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